2-Chloro-5-hydroxy-4-methylbenzoic acid
Description
2-Chloro-5-hydroxy-4-methylbenzoic acid (C₈H₇ClO₃, MW: 186.59 g/mol) is a substituted benzoic acid derivative with a chlorine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 4 relative to the carboxylic acid group (position 1) . Its structure (SMILES: Cc1cc(O)c(cc1Cl)C(=O)O) highlights the ortho-chloro and para-methyl substituents, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-5-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZOGNDMVHPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676810 | |
| Record name | 2-Chloro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195344-56-9 | |
| Record name | 2-Chloro-5-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Chloro-5-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-hydroxy-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-Chloro-2-hydroxy-4-methylbenzoic Acid
- Structure : Cl at position 5, OH at 2, and CH₃ at 4 (SMILES:
Oc1cc(C)c(Cl)cc1C(=O)O) . - Comparison: While both compounds share the same substituents (Cl, OH, CH₃), their positions differ significantly. Crystal packing in the isomer involves intramolecular O–H⋯O hydrogen bonds forming S(6) motifs, similar to patterns observed in other benzoic acid derivatives .
5-Chloro-4-methoxy-2-methylbenzoic Acid
- Structure : Cl at 5, OCH₃ at 4, CH₃ at 2 (CAS 109803-47-6, MW: 200.62 g/mol) .
- Comparison : Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, likely decreasing aqueous solubility. The methoxy group’s electron-donating nature may also lower the carboxylic acid’s acidity relative to the target compound.
5-Chloro-2-hydroxybenzoic Acid
- This compound forms dimeric structures via O–H⋯O hydrogen bonds (R₂²(8) motifs), a feature shared with the target compound’s isomer .
Functional Group Derivatives
Methyl 5-Chloro-2-hydroxybenzoate
- Structure : Ester derivative of 5-chloro-2-hydroxybenzoic acid (CAS 4068-78-4) .
- Comparison : Esterification of the carboxylic acid group enhances lipophilicity, making it more suitable for lipid-rich environments. However, this modification eliminates the acidic proton, altering reactivity in biological systems.
2-Fluoro-5-hydroxybenzoic Acid
- Structure : F replaces Cl at position 2 (CAS listed in Biopharmacule catalog) .
- Comparison : Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability but reduce steric effects compared to chlorine. This substitution is common in drug design to optimize pharmacokinetics.
Biological Activity
2-Chloro-5-hydroxy-4-methylbenzoic acid (C₈H₇ClO₃) is an organic compound recognized for its potential applications in pharmaceutical chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Chlorine atom at the second position of the benzene ring.
- Hydroxyl group at the fifth position.
- Methyl group at the fourth position.
This unique substitution pattern contributes to its distinct chemical reactivity and potential biological activities.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance:
- 5-Alkoxy derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported at 10 mg/L for biofilm-associated bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on compounds similar to this compound. Notably:
- Compounds with similar structural motifs demonstrated moderate cytotoxicity against cancer cell lines, such as MCF-7 (human breast cancer) and HCT116 (colon cancer) .
- IC50 values for these compounds ranged from 11.8 µM to higher concentrations depending on structural variations .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Hydroxy-5-methoxybenzoic acid | Hydroxyl and methoxy groups | Used in mass spectrometry applications |
| 4-Chloro-2-methylbenzoic acid | Chlorine and methyl groups | Precursor in Friedel-Crafts acylation |
| 5-Bromo-2-chloro-4-hydroxybenzoic acid | Bromine and hydroxyl groups | Exhibits notable antimicrobial properties |
The presence of both chlorine and hydroxyl groups in this compound may enhance its reactivity and biological activity compared to these analogs.
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives of chlorinated benzoic acids exhibited significant antiproliferative effects on cancer cell lines, indicating the potential for developing therapeutic agents based on this compound .
- Enzyme Inhibition Studies : Research involving enzyme inhibition showed that compounds with similar structures could modulate enzymatic activity, suggesting that this compound might also possess such capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
